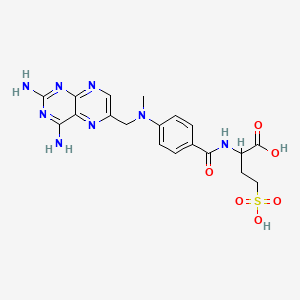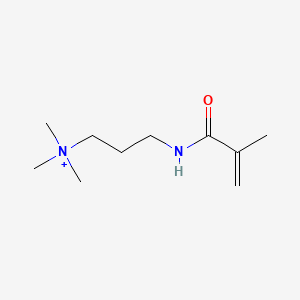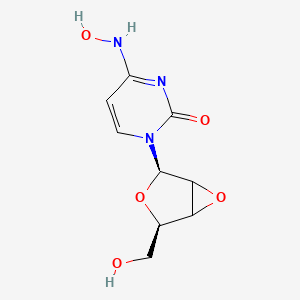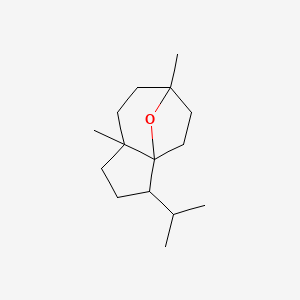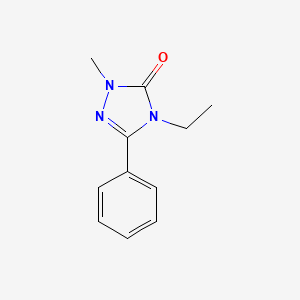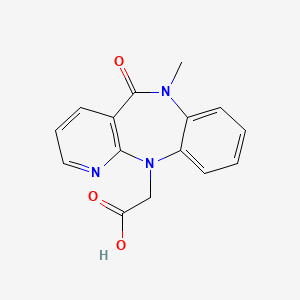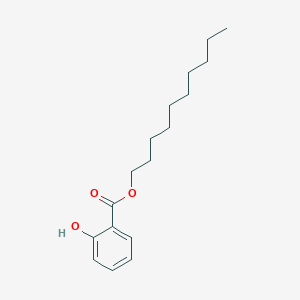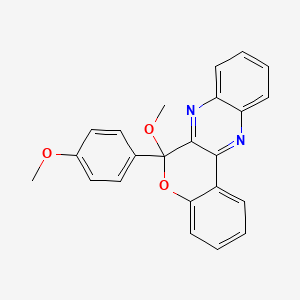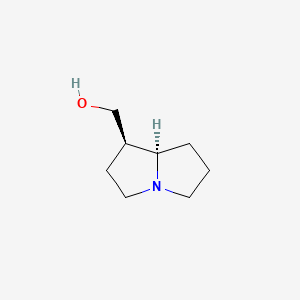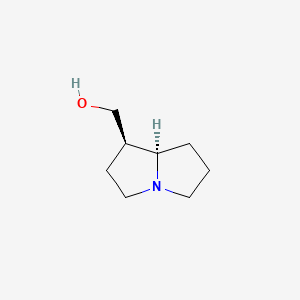
Lindelofidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are commonly found in plants and have been studied for their pharmacological properties as well as their potential toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the cyclization of hydroxylactam, prepared from succinic anhydride . The biosynthetic intramolecular Mannich reaction is a key step in the formation of the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial application. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Lindelofidine has been studied for its anti-inflammatory and cytotoxic activities . It has shown potential in inhibiting nitric oxide production in macrophage cells, which is a key marker of inflammation . Additionally, this compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .
Wirkmechanismus
Lindelofidine is structurally similar to other pyrrolizidine alkaloids such as laburnine and minalobine B . The main differences between this compound and laburnine lie in their stereochemistry; this compound has a cis-configuration at H-1 and H-8, while laburnine has a trans-configuration . These structural differences can influence their biological activities and pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
- Laburnine
- Minalobine B
- Nervosine XVI/XVII
- Nervosine XVIII/XIX
Lindelofidine’s unique stereochemistry and biological activities make it a compound of interest in the fields of medicinal chemistry and pharmacology.
Eigenschaften
CAS-Nummer |
488-06-2 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CCN2C1)CO |
Kanonische SMILES |
C1CC2C(CCN2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


